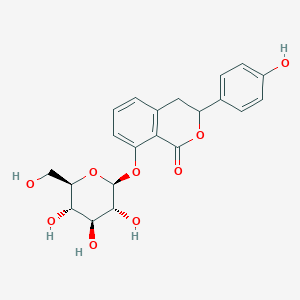

hydrangenol 8-O-glucoside

Overview

Description

Hydrangenol 8-O-glucoside (H8G) is a naturally occurring compound that can be found in various plants, including Hydrangea macrophylla. It has been studied for its potential medicinal and therapeutic applications, such as in the treatment of cancer, diabetes, and other diseases. H8G is a polyphenol compound, which is a type of antioxidant that can help protect cells from oxidative damage. It has also been studied for its anti-inflammatory, anti-bacterial, and anti-tumor properties.

Scientific Research Applications

Anti-diabetic Properties : Hydrangenol from Hydrangea macrophylla var. thunbergii leaves has shown to promote adipogenesis and lower blood glucose and free fatty acid levels in mice, indicating potential anti-diabetic applications (Zhang et al., 2007).

Pharmaceutical Potential : The discovery of new dihydroisocoumarin glycosides, including hydrangenol 8-O-glucoside, in Hydrangea macrophylla var. thunbergii leaves, reveals their structures and potential applications in pharmaceuticals (Yoshikawa et al., 1999).

Cancer Research : Hydrangenol has been found to inhibit bladder cancer cell proliferation, migration, and invasion through mechanisms involving cell cycle arrest and activation of specific signaling pathways (Shin et al., 2018).

Skin Health : Studies have shown that hydrangenol from Hydrangea serrata leaves can reduce wrinkle formation and improve skin moisture in UVB-irradiated mice, suggesting its applications in dermatology (Myung et al., 2019).

Antiallergic and Antimicrobial Activities : Compounds like thunberginols and this compound have shown antiallergic and antimicrobial activities, potentially useful in treating allergies and oral infections (Yoshikawa et al., 1992).

Anti-inflammatory Effects : Hydrangenol has demonstrated the ability to inhibit nitric oxide production and inflammation in certain cell types by modulating various biological pathways (Kim et al., 2013).

Enhancement of Plant Growth : Hydrangenol has been found to enhance the growth-promoting activity of gibberellin, a hormone in plants, suggesting its use in agricultural sciences (Asen et al., 1960).

Preparation of Bioactive Compounds : Methods have been developed to efficiently prepare bioactive compounds like lunularic acid from hydrangenol, highlighting its utility in synthesizing compounds with diverse biological activities (Hashimoto et al., 1988).

Safety and Hazards

Mechanism of Action

Target of Action

Hydrangenol 8-O-glucoside primarily targets Acetylcholinesterase (AChE) and NF-κB . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the amount and duration of action of this neurotransmitter . It also inhibits the NF-κB pathway, which may contribute to its anti-inflammatory activity .

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The inhibition of NF-κB prevents the transcription of pro-inflammatory genes, thereby reducing inflammation .

Result of Action

The inhibition of AChE by this compound can lead to enhanced cholinergic transmission . Its inhibition of NF-κB can result in reduced inflammation . These actions at the molecular and cellular levels can have various physiological effects, depending on the specific context and environment.

Biochemical Analysis

Biochemical Properties

Hydrangenol 8-O-glucoside is an AChE inhibitor, with an IC50 value of 22.66 μM . This means it can bind to AChE and reduce its activity, thereby influencing the biochemical reactions involving this enzyme. The nature of this interaction is likely non-competitive, involving hydrophobic interactions with the peripheral anionic site (PAS) of the enzyme .

Cellular Effects

In cellular processes, this compound has been found to inhibit passive cutaneous anaphylaxis (PCA) reaction This suggests that it may have an impact on cell signaling pathways and gene expression related to immune response

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to AChE, leading to the inhibition of this enzyme . This binding likely occurs at the PAS of the enzyme, affecting its function at the molecular level .

properties

IUPAC Name |

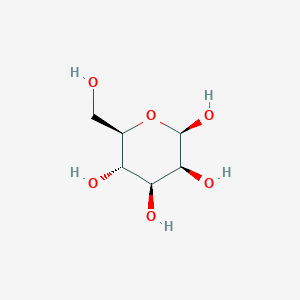

3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTPWMTZNXOEIV-VRKGAULQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001136569 | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67600-94-6 | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

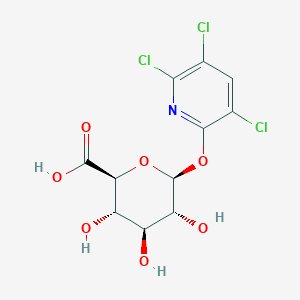

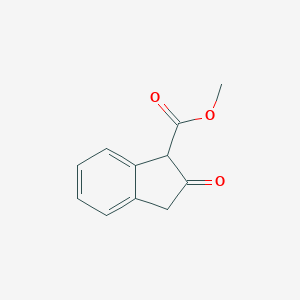

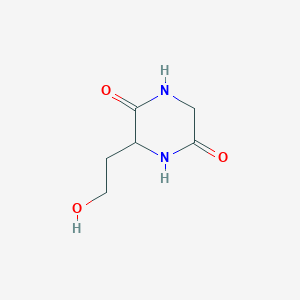

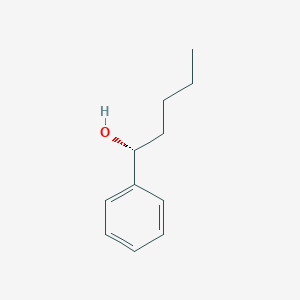

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

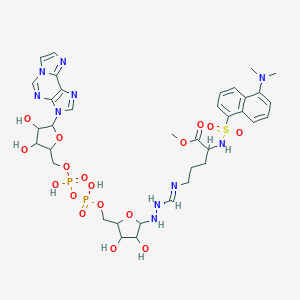

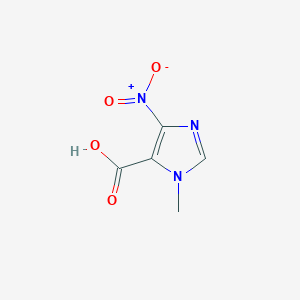

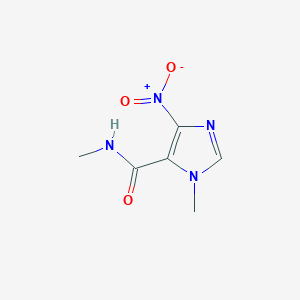

Feasible Synthetic Routes

Q & A

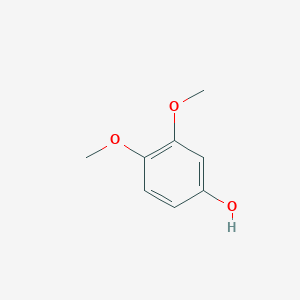

Q1: How does hydrangenol 8-O-glucoside compare to its aglycone, hydrangenol, in terms of its effects on atopic dermatitis in vitro?

A1: Studies indicate that while both this compound and its aglycone, hydrangenol, are present in Hydrangea macrophylla extracts, hydrangenol exhibits more potent anti-inflammatory effects in the context of atopic dermatitis []. Specifically, hydrangenol demonstrated superior inhibition of interleukin 4 (IL-4) gene expression and β-hexosaminidase release, key mediators in allergic inflammation, compared to this compound []. It also displayed stronger inhibition of signal transducer and activator of transcription 6 (STAT6) phosphorylation, a crucial signaling pathway in allergic responses [].

Q2: Can this compound influence cholinesterase activity? What implications might this have for Alzheimer's disease research?

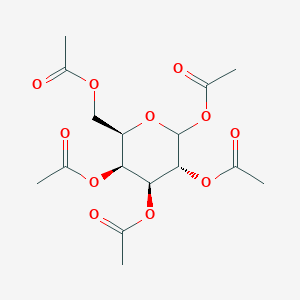

A2: Research suggests that this compound, when modified to this compound pentaacetate (HGP), can act as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. These enzymes are involved in acetylcholine breakdown, and their dysregulation is implicated in Alzheimer's disease (AD). Importantly, HGP exhibited a selective and non-competitive mode of inhibition, interacting with the peripheral anionic site (PAS) of both enzymes []. This selective targeting of the PAS distinguishes HGP from other cholinesterase inhibitors and might offer a novel avenue for AD drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)